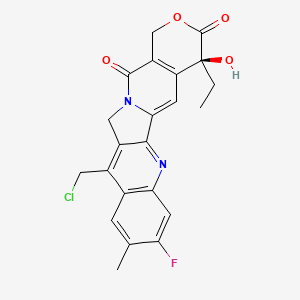
9-Chloromethyl-10-hydroxy-11-F-Camptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloromethyl-10-hydroxy-11-F-Camptothecin is a novel derivative of camptothecin, a well-known alkaloid isolated from the Chinese tree Camptotheca acuminata.
Preparation Methods
The synthesis of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin involves several steps, starting from camptothecinThe reaction conditions often involve the use of specific reagents and catalysts to achieve these modifications . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-Chloromethyl-10-hydroxy-11-F-Camptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group at the 10th position.
Reduction: This reaction can affect the chloromethyl group at the 9th position.
Substitution: This reaction can replace the fluorine atom at the 11th position with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Chloromethyl-10-hydroxy-11-F-Camptothecin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on DNA topoisomerase I inhibition.
Biology: Investigated for its role in inducing DNA damage and apoptosis in cancer cells.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit DNA topoisomerase I.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin involves binding to the DNA topoisomerase I-DNA complex, stabilizing it, and preventing DNA re-ligation. This results in DNA damage and ultimately leads to apoptosis in cancer cells . The molecular targets include DNA topoisomerase I, and the pathways involved are related to DNA damage response and apoptosis.
Comparison with Similar Compounds
9-Chloromethyl-10-hydroxy-11-F-Camptothecin is unique due to its specific structural modifications, which enhance its DNA topoisomerase I inhibitory activity. Similar compounds include:
Camptothecin: The parent compound with similar DNA topoisomerase I inhibitory activity.
9-Methoxycamptothecin: A derivative with a methoxy group at the 9th position.
Topotecan: A semisynthetic analog used as an anticancer drug.
Irinotecan: Another semisynthetic analog used in cancer therapy
These compounds share the core camptothecin structure but differ in their specific modifications, leading to variations in their biological activity and therapeutic applications.
Properties
Molecular Formula |
C22H18ClFN2O4 |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
(19S)-10-(chloromethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C22H18ClFN2O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-23)11-4-10(2)16(24)6-17(11)25-19/h4-6,29H,3,7-9H2,1-2H3/t22-/m0/s1 |
InChI Key |
VIMRBMFQCXMCKY-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


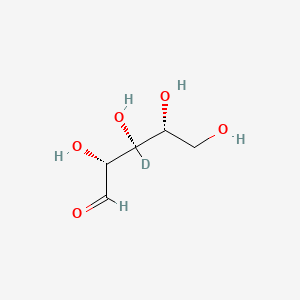
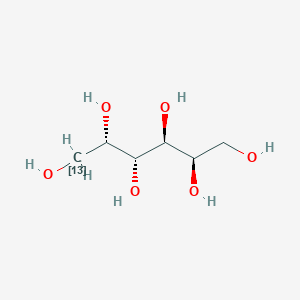
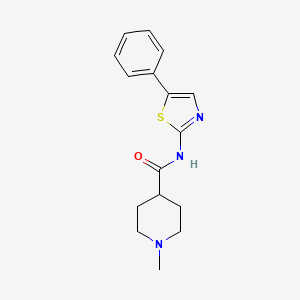
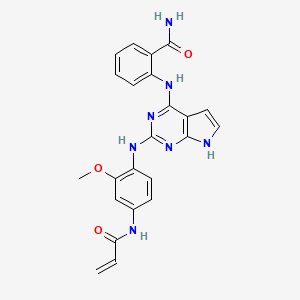
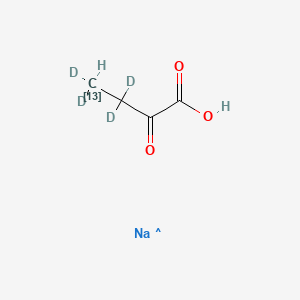
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
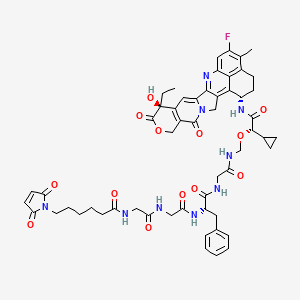

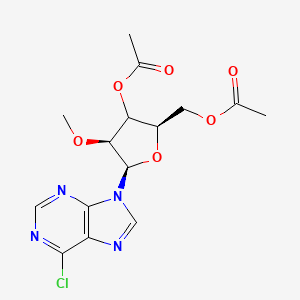
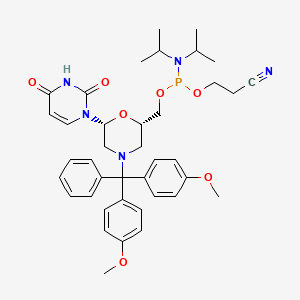

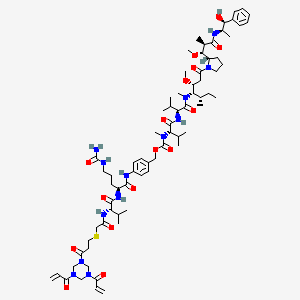
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)

